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Compound of Interest

Compound Name: Zavacorilant

Cat. No.: B10752580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor selectivity profiles of Zavacorilant
and mifepristone, focusing on their interactions with the glucocorticoid receptor (GR) and the

progesterone receptor (PR). The information presented is intended to assist researchers in

understanding the distinct pharmacological properties of these two compounds.

Executive Summary
Mifepristone is a well-characterized non-selective antagonist of both the glucocorticoid and

progesterone receptors. In contrast, Zavacorilant (also known as CORT125329) is a selective

glucocorticoid receptor antagonist, designed to avoid the progesterone receptor-mediated

effects associated with mifepristone. This guide presents available quantitative data on the

binding affinities of these compounds and outlines the experimental methodologies used to

determine these properties.

Data Presentation: Receptor Binding Affinity
The following table summarizes the binding affinities of Zavacorilant and mifepristone for the

glucocorticoid and progesterone receptors. Binding affinity is a critical measure of a drug's

potency and selectivity, with lower values indicating a stronger interaction between the drug

and its target receptor.
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Compound Target Receptor
Binding Affinity
(Kᵢ/IC₅₀, nM)

Reference

Zavacorilant

(CORT125329)

Glucocorticoid

Receptor (GR)

Data not publicly

available
[1]

Progesterone

Receptor (PR)
No cross-reactivity [1]

Mifepristone
Glucocorticoid

Receptor (GR)
~2.2 - 2.6

Progesterone

Receptor (PR)
~0.025 - 1.1

Note: While specific quantitative binding affinity data for Zavacorilant is not publicly available,

preclinical studies have demonstrated its high selectivity for the glucocorticoid receptor with no

significant binding to the progesterone receptor[1].

Signaling Pathways and Mechanism of Action
Both Zavacorilant and mifepristone exert their effects by competitively binding to intracellular

steroid hormone receptors. However, their differing selectivity profiles lead to distinct

downstream biological consequences.
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Figure 1: Simplified signaling pathways for Zavacorilant and mifepristone, highlighting their

differential receptor interactions.

Experimental Protocols
The determination of binding affinities for Zavacorilant and mifepristone is typically achieved

through competitive binding assays. Below are representative protocols for such experiments.

Whole-Cell Radioligand Competitive Binding Assay
This method measures the ability of a test compound (e.g., Zavacorilant or mifepristone) to

displace a radiolabeled ligand from its receptor in intact cells.

1. Cell Culture and Plating:

Culture cells expressing the target receptor (e.g., human GR or PR) to approximately 80-

90% confluency.

Seed the cells into multi-well plates at a predetermined density and allow them to adhere

overnight.

2. Assay Procedure:

Wash the cells with an appropriate assay buffer.

Prepare serial dilutions of the unlabeled test compound and a known competing ligand

(positive control).

Add a fixed concentration of the corresponding radiolabeled ligand (e.g., [³H]-

dexamethasone for GR, [³H]-progesterone for PR) to all wells, except for those designated

for determining non-specific binding.

To the non-specific binding wells, add a high concentration of the unlabeled competing

ligand.

Add the various concentrations of the test compound to the experimental wells.
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Incubate the plates at a controlled temperature for a sufficient time to reach binding

equilibrium.

3. Separation and Detection:

Terminate the binding reaction by rapidly washing the cells with ice-cold buffer to remove

unbound radioligand.

Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.

4. Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific binding of the radiolabeled ligand) by fitting the data to a sigmoidal dose-response

curve.

Convert the IC₅₀ value to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Competitive Binding
Assay
This is a homogeneous assay that measures changes in the polarization of light emitted from a

fluorescently labeled ligand upon binding to its receptor.

1. Reagent Preparation:

Prepare an assay buffer suitable for maintaining the stability of the receptor and ligand.

Prepare serial dilutions of the unlabeled test compound and a known competing ligand.

Prepare a solution of the purified receptor (e.g., recombinant human GR or PR) and a

fluorescently labeled ligand (tracer) at optimized concentrations.
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2. Assay Procedure:

In a microplate, add the assay buffer, the fluorescent tracer, and the purified receptor to each

well.

Add the various concentrations of the test compound or the competing ligand to the

appropriate wells.

Incubate the plate at room temperature for a defined period to allow the binding reaction to

reach equilibrium.

3. Detection:

Measure the fluorescence polarization of each well using a plate reader equipped with the

appropriate filters.

4. Data Analysis:

The binding of the tracer to the receptor results in a high fluorescence polarization value.

Displacement of the tracer by the test compound leads to a decrease in polarization.

Plot the change in fluorescence polarization against the logarithm of the test compound

concentration.

Determine the IC₅₀ value from the resulting sigmoidal curve.

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
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Figure 2: General experimental workflow for a competitive binding assay.

Conclusion
The available evidence strongly indicates that Zavacorilant is a highly selective glucocorticoid

receptor antagonist, distinguishing it from the non-selective profile of mifepristone. This

selectivity is a key differentiating feature that may translate to a more targeted therapeutic

effect with a reduced potential for off-target effects related to progesterone receptor

antagonism. For researchers in drug development, the choice between these two compounds

will be heavily influenced by the desired therapeutic outcome and the importance of avoiding
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interactions with the progesterone signaling pathway. Further publication of quantitative binding

data for Zavacorilant will be crucial for a more definitive comparative assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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